molecular formula C13H8FNO B3138281 3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile CAS No. 450843-43-3

3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B3138281
CAS No.: 450843-43-3
M. Wt: 213.21 g/mol
InChI Key: WOQDLBMUBVDSFE-UHFFFAOYSA-N
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Description

3’-Fluoro-6-hydroxy-[1,1’-biphenyl]-3-carbonitrile is a fluorinated biphenyl derivative. Fluorinated biphenyls are of significant interest due to their unique chemical properties and potential applications in various fields such as pharmaceuticals, materials science, and organic electronics. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it more stable and often enhancing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-6-hydroxy-[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of fluorinated biphenyl derivatives often involves scalable methods such as continuous flow synthesis and the use of automated reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-6-hydroxy-[1,1’-biphenyl]-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Electrophilic Substitution: Halogenated, nitrated, and sulfonated derivatives.

    Nucleophilic Substitution: Amides, amines, and ethers.

    Oxidation and Reduction: Quinones and alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Fluoro-6-hydroxy-[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of its fluorine, hydroxyl, and nitrile groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and biological activity, while the hydroxyl and nitrile groups provide additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

3-(3-fluorophenyl)-4-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-11-3-1-2-10(7-11)12-6-9(8-15)4-5-13(12)16/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQDLBMUBVDSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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